REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([CH:12]=[N:13]O)=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:17][CH3:18])=[C:7]([O:15][CH3:16])[CH:8]=2)[N:3]=1>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[C:11]([C:12]#[N:13])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:17][CH3:18])=[C:7]([O:15][CH3:16])[CH:8]=2)[N:3]=1
|
Name
|
2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime
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Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=C1C=NO)OC)OC
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
washed with hot ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=C1C#N)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |